Thielavin A

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-hydroxy-3,5,6-trimethylbenzoyl]oxy-2-hydroxy-3,5,6-trimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30O10/c1-10-9-18(30)15(6)22(31)19(10)28(36)38-26-14(5)12(3)21(24(33)17(26)8)29(37)39-25-13(4)11(2)20(27(34)35)23(32)16(25)7/h9,30-33H,1-8H3,(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGMNKJGDSNTKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)O)C)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10222236 | |

| Record name | Thielavin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71950-66-8 | |

| Record name | Thielavin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071950668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thielavin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Thielavin A: Structure Elucidation and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thielavin A is a polyphenolic fungal secondary metabolite belonging to the depside class of natural products.[1][2][3] First isolated from Thielavia terricola, it has garnered significant interest within the scientific community due to its diverse and potent biological activities.[4][5] Thielavins, as a group, are characterized by a core structure composed of two or more monocyclic aromatic units linked by ester bonds.[2] This guide provides a comprehensive overview of the structure elucidation, chemical properties, and biological activities of this compound, with a focus on the experimental methodologies and data that are crucial for research and development.

Chemical Properties and Structure Elucidation

The determination of this compound's structure has been a complex undertaking, primarily due to the molecule's low hydrogen-to-carbon ratio and the abundance of fully-substituted carbon atoms, which complicates traditional NMR analysis.[2] However, a combination of advanced spectroscopic techniques has enabled its definitive structural assignment.

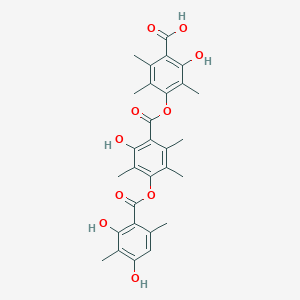

The molecular formula for this compound has been established as C₂₉H₃₀O₁₀.[1][4][6]

Spectroscopic Data

The structural elucidation of this compound heavily relies on Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[2] While specific chemical shift and coupling constant data can vary slightly based on the solvent used (e.g., CDCl₃, pyridine-d₅), the key correlations remain consistent.[7] Advanced NMR techniques like Long-Range Heteronuclear Single Quantum Multiple Bond Correlation (LR-HSQMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) have been particularly instrumental in overcoming the challenges posed by its hydrogen-deficient nature.[2]

Table 1: General Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₉H₃₀O₁₀ | [1][4][6] |

| Molecular Weight | 538.5 g/mol | [1][4][6] |

| Appearance | Solid | [1] |

| Class | Depside, Polyphenol | [2][3] |

| Origin | Fungal Metabolite | [4] |

Experimental Protocols

General Workflow for Structure Elucidation of this compound

Caption: A generalized workflow for the isolation and structure elucidation of this compound.

Detailed Methodologies:

-

Isolation and Purification:

-

Fungal Fermentation: Cultures of a this compound-producing fungal strain, such as Thielavia terricola, are grown on a suitable medium (e.g., rice or oatmeal-based) under controlled conditions of light and temperature to promote the biosynthesis of the target compound.[2]

-

Extraction: The fungal biomass and culture medium are extracted with organic solvents (e.g., ethyl acetate, methanol) to obtain a crude extract containing a mixture of metabolites.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography (using silica gel or Sephadex) followed by High-Performance Liquid Chromatography (HPLC), to isolate pure this compound.

-

-

Spectroscopic Analysis:

-

Mass Spectrometry: HRESIMS is employed to determine the accurate mass of the isolated compound, which allows for the calculation of its molecular formula.[7]

-

NMR Spectroscopy:

-

A sample of pure this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or pyridine-d₅).

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons present in the molecule.

-

2D NMR: A suite of 2D NMR experiments is conducted to establish the connectivity and spatial relationships of the atoms:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for connecting the individual aromatic rings through the ester linkages.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the correct assignment of substituents on the aromatic rings.[2]

-

-

-

-

Data Interpretation and Structure Confirmation:

-

The data from all spectroscopic analyses are integrated to propose a chemical structure.

-

This proposed structure is then compared with previously reported data for this compound to confirm its identity.

-

Biological Activities and Chemical Properties

This compound exhibits a range of interesting biological activities, making it a potential candidate for drug development.

Table 2: Reported Biological Activities of this compound

| Activity | Target/Assay | IC₅₀ Value (µM) | Source(s) |

| Anti-inflammatory | Inhibition of prostaglandin biosynthesis | 12 | [5] |

| Conversion of arachidonic acid to PGH₂ | - | [4] | |

| Thromboxane A₂ synthesis | 150 | [4][5] | |

| Cytotoxicity | Human breast cancer (MDA-MB-231) | 8-24 (for Thielavins I, V, Q, Z8) | [2] |

| Human ovarian cancer (OVCAR3) | 8-24 (for Thielavins I, V, Q, Z8) | [2] | |

| Human melanoma (MDA-MB-435) | 8-24 (for Thielavins I, V, Q, Z8) | [2] |

Note: Cytotoxicity data is for a series of thielavins, including compounds structurally similar to this compound.

Mechanism of Action: Inhibition of Prostaglandin Biosynthesis

This compound has been shown to be a potent inhibitor of prostaglandin biosynthesis.[4][5] Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever. This compound specifically inhibits the conversion of arachidonic acid into prostaglandin H₂, a key step in the prostaglandin synthesis pathway.[4]

Biosynthesis of this compound

The biosynthesis of this compound is a fascinating process orchestrated by a multifunctional enzyme known as a polyketide synthase (PKS).

The Role of this compound Synthase (ThiA)

Recent research has identified the PKS responsible for this compound biosynthesis, named ThiA.[8] This enzyme exhibits an unusual domain organization, which is key to the programmed assembly of the heterotrimeric structure of this compound.[8] ThiA is composed of one 3-methylorsellinic acid unit and two 3,5-dimethylorsellinic acid units.[8]

The ThiA enzyme possesses a unique domain architecture, including a C-methyltransferase (MT) domain located at the C-terminus, following the thioesterase (TE) domain.[8] The TE domain is responsible for catalyzing the two ester bond formations that link the three hydroxybenzoic acid units, as well as the final release of the this compound molecule.[8]

Caption: A simplified diagram of the biosynthetic pathway of this compound, highlighting the role of the ThiA PKS.

Conclusion

This compound remains a molecule of significant interest for natural product chemists, medicinal chemists, and drug discovery professionals. Its complex structure, challenging elucidation, and promising biological activities underscore the importance of continued research into this and other fungal metabolites. The detailed understanding of its biosynthesis opens up possibilities for synthetic biology approaches to produce novel analogs with potentially enhanced therapeutic properties. The data and protocols presented in this guide serve as a valuable resource for researchers working in this exciting field.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound and B, new inhibitors of prostaglandin biosynthesis produced by Thielavia terricola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C29H30O10 | CID 194424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thielavins: Tuned Biosynthesis and LR-HSQMBC for Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism Behind the Programmed Biosynthesis of Heterotrimeric Fungal Depside this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Telomerase Inhibition Potential of Thielavin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Telomerase and Its Role in Cancer

Telomeres are repetitive nucleotide sequences at the ends of linear chromosomes that protect them from degradation and fusion. In most somatic cells, telomeres shorten with each cell division, eventually leading to cellular senescence or apoptosis. Cancer cells, however, overcome this limitation by activating telomerase, a ribonucleoprotein enzyme that adds telomeric repeats to the chromosome ends, thereby enabling replicative immortality.[1] The catalytic subunit of human telomerase, hTERT, is the rate-limiting component of the enzyme and its expression is tightly regulated in normal tissues but upregulated in approximately 90% of cancers.[1] This makes telomerase a highly attractive and selective target for cancer therapy. Inhibition of telomerase can lead to progressive telomere shortening in cancer cells, ultimately inducing cell cycle arrest and apoptosis.

Thielavin A and its Class of Compounds

Thielavins are a group of fungal depsides, which are molecules containing two or more monocyclic aromatic units linked by ester bonds. This compound is a heterotrimeric depside composed of one 3-methylorsellinic acid and two 3,5-dimethylorsellinic acid units.[2][3] Compounds in this class have been shown to possess a variety of biological activities. While direct evidence for this compound's telomerase inhibition is sparse, a related compound, Thielavin B, has been shown to inhibit telomerase activity.[4]

Quantitative Data on Thielavin Activity

While a specific IC50 value for this compound against telomerase has not been reported, data from related compounds and its cytotoxic effects against cancer cell lines provide valuable insights into its potential.

| Compound | Assay Type | Target/Cell Line | IC50 / Inhibitory Concentration | Reference |

| Thielavin B | Telomerase Inhibition | - | 32 µM | [4] |

| CRM646-A | Telomerase Inhibition | - | 3.2 µM | [4] |

| This compound | Prostaglandin Biosynthesis Inhibition | Ram Seminal Vesicle Microsomes | 12 µM | [5] |

| Thielavin I | Cytotoxicity (Cell Viability) | MDA-MB-231 (Breast Cancer) | 24.1 µM | [6] |

| OVCAR3 (Ovarian Cancer) | 10.6 µM | [6] | ||

| MDA-MB-435 (Melanoma) | 12.4 µM | [6] | ||

| Thielavin V | Cytotoxicity (Cell Viability) | MDA-MB-231 (Breast Cancer) | 8.9 µM | [6] |

| OVCAR3 (Ovarian Cancer) | 4.5 µM | [6] | ||

| MDA-MB-435 (Melanoma) | 7.8 µM | [6] |

Experimental Protocols

Telomeric Repeat Amplification Protocol (TRAP) Assay for Telomerase Activity

The TRAP assay is a highly sensitive PCR-based method to detect and quantify telomerase activity.

Principle: The assay consists of two main steps. First, telomerase present in a cell extract adds telomeric repeats to a synthetic DNA primer (TS primer). Second, the extended products are amplified by PCR using the TS primer and a reverse primer (RP). The amplified products are then visualized by gel electrophoresis.

Detailed Methodology:

-

Cell Lysate Preparation:

-

Harvest cultured cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., NP-40 lysis buffer) at a concentration of 10^6 cells/100 µL.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the protein extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Telomerase Extension Reaction:

-

Prepare a reaction mix containing TRAP buffer, dNTPs, TS primer, and the cell lysate (containing a standardized amount of protein).

-

To test an inhibitor like this compound, add the compound at various concentrations to the reaction mix. Include a no-inhibitor control and a heat-inactivated lysate control.

-

Incubate the reaction at 30°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.

-

-

PCR Amplification:

-

Add a PCR mix containing Taq polymerase, the RP primer, and an internal PCR control to the extension products.

-

Perform PCR with the following typical cycling conditions:

-

Initial denaturation at 95°C for 2 minutes.

-

30-35 cycles of:

-

Denaturation at 95°C for 30 seconds.

-

Annealing at 50-60°C for 30 seconds.

-

Extension at 72°C for 1 minute.

-

-

Final extension at 72°C for 5 minutes.

-

-

-

Detection and Analysis:

-

Analyze the PCR products on a polyacrylamide or high-resolution agarose gel.

-

Stain the gel with a suitable DNA stain (e.g., SYBR Green or ethidium bromide).

-

Telomerase activity is indicated by a characteristic ladder of bands with 6 base-pair increments.

-

Quantify the band intensities to determine the relative telomerase activity and calculate the IC50 value for the inhibitor.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.

Detailed Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a stock solution of MTT in PBS (5 mg/mL).

-

Add 10-20 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from the wells.

-

Add a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) to each well to dissolve the formazan crystals.

-

Shake the plate gently to ensure complete dissolution.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of around 630 nm).

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the control.

-

Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Signaling Pathways and Experimental Workflows

Telomerase Activation and Inhibition Pathway

The following diagram illustrates the general pathway of telomerase activation and where an inhibitor like this compound might exert its effect.

Caption: A potential mechanism of telomerase inhibition by this compound.

Experimental Workflow for Assessing Telomerase Inhibitors

The following diagram outlines a typical workflow for screening and characterizing potential telomerase inhibitors like this compound.

Caption: A standard workflow for the evaluation of telomerase inhibitors.

Conclusion and Future Directions

The available evidence, primarily from the inhibitory activity of the related compound Thielavin B and the cytotoxic effects of other thielavins against various cancer cell lines, suggests that this compound holds promise as a potential telomerase inhibitor and anti-cancer agent. However, to substantiate this potential, further rigorous investigation is imperative.

Future research should focus on:

-

Direct Telomerase Inhibition Assays: Performing TRAP assays with purified this compound to determine its direct inhibitory effect on telomerase activity and to calculate a definitive IC50 value.

-

Mechanism of Action Studies: Investigating the precise mechanism by which this compound may inhibit telomerase, including whether it affects hTERT expression at the transcriptional or translational level, or if it directly interferes with the catalytic activity of the enzyme.

-

In-depth Cellular Studies: Evaluating the long-term effects of this compound on telomere length, induction of senescence, and apoptosis in a panel of cancer cell lines.

-

In Vivo Efficacy: Assessing the anti-tumor efficacy and toxicity of this compound in preclinical animal models of cancer.

References

- 1. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 2. physiology.elte.hu [physiology.elte.hu]

- 3. Mechanism Behind the Programmed Biosynthesis of Heterotrimeric Fungal Depside this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of telomerase activity by fungus metabolites, CRM646-A and thielavin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and B, new inhibitors of prostaglandin biosynthesis produced by Thielavia terricola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thielavins: Tuned Biosynthesis and LR-HSQMBC for Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Natural Source and Isolation of Thielavin A from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thielavin A, a heterotrimeric depside of fungal origin, has garnered significant interest within the scientific community due to its diverse biological activities, including the inhibition of prostaglandin biosynthesis. This technical guide provides a comprehensive overview of the natural fungal sources of this compound, detailing both submerged and solid-state fermentation methods for its production. Furthermore, this document outlines detailed experimental protocols for the isolation and purification of this compound from fungal cultures, presents quantitative data on its production, and illustrates the key steps in its biosynthetic pathway and isolation workflow through diagrammatic representations.

Natural Fungal Sources of this compound

This compound is a secondary metabolite produced by several species of filamentous fungi. The primary documented producers of this compound are:

-

Thielavia terricola : This was the first reported fungal species from which this compound and its analogue, Thielavin B, were isolated.[1]

-

Chaetomium carinthiacum : This species is also a known producer of this compound and other related thielavins.[2]

-

Shiraia-like species : A fungal strain identified as a Shiraia-like species has been shown to produce this compound, among other thielavins, with production influenced by culture conditions.

-

Colletotrichum gloeosporioides : This endophytic fungus has also been identified as a source of thielavins, including derivatives of this compound.

Fermentation Methods for this compound Production

Both solid-state fermentation (SSF) and submerged fermentation (SmF) have been utilized for the cultivation of this compound-producing fungi. The choice of fermentation technique can significantly impact the yield and profile of secondary metabolites.

Solid-State Fermentation (SSF)

SSF is a particularly effective method for inducing the production of certain fungal secondary metabolites. For this compound production, rice has been identified as a suitable solid substrate.

Submerged Fermentation (SmF)

SmF offers advantages in terms of scalability and process control. Various liquid media can be employed, with optimization of parameters such as pH, temperature, and aeration being crucial for maximizing this compound yield.

Quantitative Data on this compound Production

The yield of this compound can vary significantly depending on the fungal species, strain, and fermentation conditions. While precise, directly comparable quantitative data across different studies is limited, the following table summarizes available information to provide an indication of production levels.

| Fungal Species | Fermentation Type | Culture Conditions | Reported Yield of this compound | Reference |

| Thielavia terricola | Not Specified | Not Specified | Not Quantified | [1] |

| Chaetomium carinthiacum | Not Specified | Not Specified | Major metabolite, but not quantified | [2] |

| Shiraia-like sp. | Solid-State (Rice) | 12:12 h light:dark cycles | Enhanced biosynthesis (relative) | |

| Colletotrichum gloeosporioides | Solid-State (Rice) | 21 days, static, dark | Not Quantified |

Experimental Protocols

Fungal Cultivation and Fermentation (Solid-State)

This protocol is adapted from the cultivation of Colletotrichum gloeosporioides on a rice medium.

-

Inoculum Preparation : Grow the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar) until sufficient mycelial growth is observed.

-

Solid-State Fermentation :

-

Transfer 6 mycelial discs (0.5 cm diameter) to 500 mL Erlenmeyer flasks containing 90 g of rice and 90 mL of distilled water.

-

Incubate the flasks for 21 days under static conditions in the absence of light.

-

Extraction of this compound

-

Initial Extraction :

-

To each fermentation flask, add 150 mL of ethyl acetate.

-

Macerate the rice medium with a glass rod and subject the mixture to ultrasonication for 5 minutes.

-

Filter the mixture through a Buchner funnel under vacuum.

-

Repeat the extraction process three times for each flask.

-

-

Solvent Evaporation : Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

-

Fractionation (Vacuum Liquid Chromatography) :

-

Adsorb the crude extract onto silica gel.

-

Perform vacuum liquid chromatography (VLC) using a step gradient of hexane and ethyl acetate, followed by acetone and methanol, to yield several fractions.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) :

-

Subject the this compound-containing fraction from the VLC to preparative HPLC.

-

Column : A C18 reversed-phase column is suitable for the separation of depsides.

-

Mobile Phase : A gradient of water and acetonitrile or methanol, often with a small percentage of an acidifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection : Monitor the elution profile using a UV detector, typically at wavelengths between 254 nm and 280 nm.

-

Collect the fractions corresponding to the this compound peak.

-

Evaporate the solvent from the collected fractions to obtain pure this compound.

-

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process primarily orchestrated by a multifunctional polyketide synthase (PKS) designated as ThiA.[2][3][4][5][6]

Key Enzymes and Their Roles

-

Polyketide Synthase (ThiA) : This non-reducing PKS is responsible for the synthesis of the monomeric units, 3-methylorsellinic acid (3-MOA) and 3,5-dimethylorsellinic acid (DMOA), from acetyl-CoA and malonyl-CoA. ThiA possesses an unusual domain architecture, including tandem acyl carrier protein (ACP) domains and a C-terminal thioesterase (TE) domain.[2][3][4][5][6] The TE domain catalyzes the two successive depside bond formations to assemble the trimeric structure of this compound.[2][3][4][5][6]

-

O-methyltransferase (ThiC) : Following the assembly of the tridepside backbone by ThiA, the methyltransferase ThiC is proposed to catalyze the O-methylation of the hydroxyl groups to yield other thielavin derivatives.

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for this compound Isolation

Caption: Experimental workflow for the isolation of this compound.

References

- 1. This compound and B, new inhibitors of prostaglandin biosynthesis produced by Thielavia terricola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 3. Mechanism Behind the Programmed Biosynthesis of Heterotrimeric Fungal Depside this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Unveiling Novel Thielavins from Chaetomium carinthiacum: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the exploration of Chaetomium carinthiacum as a promising source of novel thielavins. The genus Chaetomium is a well-documented producer of a diverse array of bioactive secondary metabolites, and C. carinthiacum has been identified as a producer of the thielavin class of compounds.[1][2][3][4][5] Thielavins are polyphenolic fungal metabolites constructed from two or more monocyclic aromatic units linked by ester bonds, and they have garnered significant attention for their wide range of biological activities, including antimicrobial, antihyperglycemic, cytotoxic, and herbicidal properties.[6]

This document provides a comprehensive overview of the current knowledge on thielavins from Chaetomium carinthiacum, including data on identified compounds, generalized experimental protocols for their discovery and characterization, and a putative biosynthetic pathway.

Identified Thielavins from Chaetomium carinthiacum

To date, specific literature detailing a wide array of novel thielavins exclusively from Chaetomium carinthiacum is limited. However, the organism is a known producer of Thielavin I.[6] Additionally, the KNApSAcK metabolite database lists Chaetomium carinthiacum ATCC 46463 as a source of Thielavin L.

Table 1: Known Thielavins from Chaetomium carinthiacum

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Registry Number | Source |

| Thielavin I | C₂₈H₃₀O₈ | 494.53 | Not Available | [6] |

| Thielavin L | C₃₃H₃₈O₁₂ | 626.65 | 497879-29-5 | [7] |

Further research is critically needed to isolate and characterize other potentially novel thielavin analogues from this species.

Experimental Protocols: A Generalized Workflow

The following sections outline generalized methodologies for the cultivation of Chaetomium carinthiacum, and the subsequent extraction, isolation, and structure elucidation of thielavins. These protocols are based on established techniques for fungal secondary metabolite research.

Fungal Cultivation and Fermentation

The production of thielavins and other secondary metabolites in fungi is highly dependent on culture conditions.

Protocol 2.1.1: General Fungal Culture

-

Strain Acquisition and Maintenance: Obtain a pure culture of Chaetomium carinthiacum from a reputable culture collection. Maintain the strain on Potato Dextrose Agar (PDA) slants at 4°C and subculture every 6 months.

-

Seed Culture Preparation: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB) with a mycelial plug from a fresh PDA plate. Incubate at 25-28°C on a rotary shaker at 150 rpm for 3-5 days.

-

Large-Scale Fermentation: Inoculate a 1 L Erlenmeyer flask containing 200 mL of a suitable production medium (e.g., PDB, Czapek-Dox broth, or a rice-based solid medium) with 10 mL of the seed culture. Incubate under the same conditions as the seed culture for 14-21 days.

Extraction and Isolation of Thielavins

A multi-step extraction and chromatographic process is typically employed to isolate pure thielavins.

Protocol 2.2.1: Extraction and Fractionation

-

Extraction: After incubation, homogenize the entire culture (mycelia and broth) and extract three times with an equal volume of ethyl acetate.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: Subject the crude extract to vacuum liquid chromatography (VLC) on a silica gel column, eluting with a stepwise gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol to yield several fractions.

Protocol 2.2.2: Chromatographic Purification

-

Column Chromatography: Subject the bioactive fractions to repeated column chromatography on silica gel and/or Sephadex LH-20, using appropriate solvent systems to further separate the compounds.

-

High-Performance Liquid Chromatography (HPLC): Perform final purification of the isolated compounds using semi-preparative or preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water).

Structure Elucidation

The chemical structure of purified thielavins is determined using a combination of spectroscopic techniques.

Protocol 2.3.1: Spectroscopic Analysis

-

Mass Spectrometry: Determine the molecular weight and molecular formula using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

-

NMR Spectroscopy: Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectra to determine the chemical structure, including the connectivity of atoms and the stereochemistry.

-

UV-Vis Spectroscopy: Obtain the UV-Vis absorption spectrum to identify the chromophores present in the molecule.

Biosynthesis of Thielavins: A Putative Pathway

While the specific biosynthetic pathway of thielavins in Chaetomium carinthiacum has not been elucidated, a general pathway can be proposed based on studies of similar compounds in other fungi. Thielavins are polyketides, synthesized by a Type I iterative polyketide synthase (PKS).

References

- 1. Key insights into secondary metabolites from various Chaetomium species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on Bioactive Compounds from Marine-Derived Chaetomium Species -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]

- 3. Highlights on Chaetomium morphology, secondary metabolites and biological activates | Auctores [auctoresonline.org]

- 4. A Review on Bioactive Compounds from Marine-Derived Chaetomium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemodiversity of the genus Chaetomium Secondary Metabolites [journals.ekb.eg]

- 6. Thielavins: Tuned Biosynthesis and LR-HSQMBC for Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KNApSAcK Metabolite Information - C00015112 [knapsackfamily.com]

Characterization of Thielavin A Polyketide Synthase (ThiA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thielavin A, a fungal depside composed of one 3-methylorsellinic acid and two 3,5-dimethylorsellinic acid units, exhibits a range of biological activities, including the inhibition of prostaglandin biosynthesis.[1][2][3] Its unique heterotrimeric structure is assembled by a single, non-reducing polyketide synthase (PKS) known as ThiA.[1][3][4] This technical guide provides an in-depth overview of the characterization of ThiA, focusing on its unique enzymatic mechanism, domain organization, and the experimental protocols used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, enzymology, and drug development.

Introduction to this compound and the ThiA PKS

Thielavins are a class of fungal metabolites first isolated from Thielavia terricola.[2][5] this compound, in particular, has garnered interest for its biological activities, which include the specific inhibition of the conversion of arachidonic acid into prostaglandin H2.[2] The biosynthesis of this complex molecule is orchestrated by a fascinating iterative Type I PKS, ThiA.[1][6]

The ThiA synthase is a non-reducing PKS (NRPKS) responsible for the synthesis of two different orsellinic acid analogues and their subsequent assembly into the final tridepside product.[6] A defining feature of ThiA is its unusual domain architecture, which deviates from typical PKS organization and is key to its unique catalytic function.[1][3][4]

ThiA: Domain Architecture and Function

The ThiA PKS possesses a unique domain organization that is central to its ability to synthesize the heterotrimeric this compound.[1][3] The gene encoding ThiA was identified from the fungus Chaetomium carinthiacum through genome sequencing.[7]

The domains are organized as follows:

-

Starter unit Acyltransferase (SAT) : Initiates the polyketide synthesis.

-

Ketosynthase (KS) : Catalyzes the carbon-carbon bond-forming condensation reactions.

-

Acyltransferase (AT) : Loads the extender units (malonyl-CoA) onto the ACP domains.

-

Product Template (PT) : Influences the cyclization of the polyketide chain.

-

Tandem Acyl Carrier Protein (ACP) : ThiA contains tandem ACP domains which are crucial for the programmed methylation by the C-terminal MT domain.[1][3] These domains shuttle the growing polyketide chain between the various catalytic sites.

-

Thioesterase (TE) : This domain is remarkably multifunctional. It is solely responsible for catalyzing the two sequential ester (depside) bond formations and the final hydrolytic release of the completed this compound molecule from the enzyme.[1][3][7]

-

C-methyltransferase (MT) : Uniquely situated at the C-terminus, following the TE domain, this domain is responsible for the specific methylation patterns that differentiate the monomeric units.[1][3][6]

This distinct domain arrangement, particularly the post-TE placement of the MT domain and the presence of tandem ACPs, facilitates a highly optimized and programmed biosynthesis, ensuring the selective production of the heterotrimeric this compound.[1][3][4]

Biosynthetic Mechanism of this compound

The synthesis of this compound by ThiA is a highly coordinated process involving intricate domain-domain communication.[1][3][7] The tandem ACP domains play a critical role in the programmed methylation by the MT domain, which ultimately leads to the formation of both 3-methylorsellinic acid (3-MOA) and 3,5-dimethylorsellinic acid (DMOA) units.[1][3]

The proposed mechanism involves the TE domain catalyzing two consecutive depside bond formations.[1][3][7] This process assembles the one 3-MOA and two DMOA units into the final tridepside structure, which is then released from the enzyme via hydrolysis, also catalyzed by the TE domain.[1][3][7]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound and B, new inhibitors of prostaglandin biosynthesis produced by Thielavia terricola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism Behind the Programmed Biosynthesis of Heterotrimeric Fungal Depside this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 5. Thielavia terricola [svampe.databasen.org]

- 6. researchgate.net [researchgate.net]

- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

Methodological & Application

Application Note: Quantification of Thielavin A using a Proposed High-Performance Liquid Chromatography (HPLC) Method

Abstract

This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of Thielavin A, a fungal depside with various biological activities.[1][2] In the absence of a standardized, published analytical method specifically for this compound quantification, this application note provides a comprehensive protocol based on established methodologies for the analysis of similar fungal secondary metabolites, particularly depsides.[3] The proposed reverse-phase HPLC (RP-HPLC) method is designed for researchers, scientists, and drug development professionals engaged in the analysis and quantification of this compound from fungal fermentation broths or purified samples. This document provides detailed protocols for sample preparation, HPLC analysis, and a framework for method validation.

Introduction

This compound is a heterotrimeric fungal depside composed of one 3-methylorsellinic acid and two 3,5-dimethylorsellinic acid units.[2][4] Depsides are a class of polyketides known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] As research into the therapeutic potential of this compound continues, the need for a reliable and robust analytical method for its quantification is critical for various stages of drug discovery and development, including fermentation process optimization, pharmacokinetic studies, and quality control.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. Its high resolution, sensitivity, and reproducibility make it an ideal choice for the analysis of complex natural product extracts. This application note outlines a proposed RP-HPLC method coupled with UV detection for the quantification of this compound.

Experimental

Sample Preparation

A robust sample preparation protocol is crucial for accurate and reproducible HPLC analysis.[5] The following protocol is proposed for the extraction of this compound from fungal liquid cultures.

Protocol 1: Extraction of this compound from Fungal Culture

-

Harvesting: Centrifuge the fungal culture broth at 4,000 x g for 15 minutes to separate the mycelia from the supernatant.

-

Extraction of Supernatant:

-

To 10 mL of the supernatant, add an equal volume of ethyl acetate.

-

Vortex vigorously for 2 minutes.

-

Separate the organic (upper) layer.

-

Repeat the extraction twice more.

-

Pool the ethyl acetate extracts.

-

-

Extraction of Mycelia:

-

To the mycelial pellet, add 10 mL of acetone and sonicate for 30 minutes.

-

Centrifuge at 4,000 x g for 15 minutes and collect the acetone supernatant.

-

Repeat the extraction twice more.

-

Pool the acetone extracts.

-

-

Drying and Reconstitution:

-

Evaporate the pooled organic extracts to dryness under reduced pressure using a rotary evaporator.

-

Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol.

-

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC injection to remove any particulate matter.[5]

HPLC Instrumentation and Conditions

The proposed HPLC method utilizes a C18 reverse-phase column for the separation of this compound.

Table 1: Proposed HPLC Instrumentation and Conditions

| Parameter | Proposed Condition |

| HPLC System | A quaternary HPLC system with a degasser, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is recommended. |

| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-2 min: 40% B2-15 min: 40% to 95% B15-18 min: 95% B18.1-22 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV Diode Array Detector (DAD). Detection at 270 nm is proposed. It is recommended to determine the UV maximum of a purified this compound standard. |

Method Validation Framework

For reliable quantitative results, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed.

Table 2: Proposed Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria (Typical) |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | The closeness of test results obtained by the method to the true value. Assessed by spike-recovery studies at three concentration levels. | 90-110% recovery |

| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% for repeatabilityRSD ≤ 5% for intermediate precision |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | Peak purity analysis using a DAD, comparison of retention times and UV spectra with a reference standard. |

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized for clarity and easy comparison.

Table 3: Hypothetical Quantitative Data for this compound Analysis

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |

| Standard 1 (10 µg/mL) | 12.5 | 150,000 | 10.0 |

| Standard 2 (50 µg/mL) | 12.5 | 750,000 | 50.0 |

| Standard 3 (100 µg/mL) | 12.5 | 1,500,000 | 100.0 |

| Fungal Extract 1 | 12.5 | 450,000 | 30.0 |

| Fungal Extract 2 | 12.5 | 600,000 | 40.0 |

Visualizations

Experimental Workflow

The overall workflow from sample preparation to data analysis is depicted in the following diagram.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of Depsides and Depsidones from Lichen as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase-1 Using Pharmacophore Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Depside and Depsidone Synthesis in Lichenized Fungi Comes into Focus through a Genome-Wide Comparison of the Olivetoric Acid and Physodic Acid Chemotypes of Pseudevernia furfuracea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism Behind the Programmed Biosynthesis of Heterotrimeric Fungal Depside this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Structural Analysis of Thielavin A using NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thielavin A is a fungal metabolite belonging to the thielavin class of natural products, which are known for their diverse biological activities. The structural elucidation of thielavins, including this compound, presents unique challenges due to their chemical characteristics, such as a low hydrogen-to-carbon ratio, a prevalence of fully-substituted carbons, and a scarcity of ¹H-¹H couplings[1]. These features can make the complete and unambiguous assignment of the molecular structure using standard one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques difficult. Consequently, advanced NMR experiments, particularly those that can probe long-range heteronuclear couplings, in conjunction with high-resolution mass spectrometry (HRESIMS) for accurate mass determination and fragmentation analysis, are indispensable for the definitive structural characterization of this compound and its analogues.

This document provides detailed application notes and experimental protocols for the structural analysis of this compound, with a focus on the application of advanced NMR techniques like Long-Range Heteronuclear Single Quantum Multiple Bond Correlation (LR-HSQMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), alongside HRESIMS.

Data Presentation

The structural elucidation of this compound relies on the careful analysis and integration of data from various spectroscopic techniques. Below are tables summarizing the key quantitative data obtained from NMR spectroscopy and mass spectrometry for a closely related analogue, Thielavin I, which serves as a representative example for this class of compounds.

NMR Spectroscopic Data

The complete ¹H and ¹³C NMR assignments for Thielavin I, an analogue of this compound, are crucial for its structural determination. The data presented below were acquired in pyridine-d₅.

Table 1: ¹H (500 MHz) and ¹³C (125 MHz) NMR Data for Thielavin I in Pyridine-d₅.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| Ring A | ||

| 1 | 118.1 | |

| 2 | 160.9 | |

| 3 | 116.3 | |

| 4 | 158.4 | |

| 5 | 124.9 | 6.95 (s) |

| 6 | 138.2 | |

| 7 | 171.2 | |

| 8 | 16.5 | 2.18 (s) |

| 9 | 20.4 | 2.23 (s) |

| 10 | 24.1 | 2.67 (s) |

| 2-OH | 11.59 (s) | |

| 4-OH | 5.30 (br s) | |

| Ring B | ||

| 1' | 119.5 | |

| 2' | 159.2 | |

| 3' | 115.8 | |

| 4' | 157.6 | |

| 5' | 125.3 | |

| 6' | 137.9 | |

| 7' | 169.5 | |

| 8' | 16.2 | 2.15 (s) |

| 9' | 20.1 | 2.20 (s) |

| 10' | 23.8 | 2.65 (s) |

| 2'-OH | 11.42 (s) | |

| 4'-OH | 5.25 (br s) | |

| Ring C | ||

| 1'' | 120.1 | |

| 2'' | 158.7 | |

| 3'' | 115.2 | |

| 4'' | 156.9 | |

| 5'' | 125.8 | |

| 6'' | 137.4 | |

| 7'' | 20.6 | 2.25 (s) |

| 8'' | 16.0 | 2.12 (s) |

| 9'' | 23.5 | 2.62 (s) |

| 2''-OH | 11.38 (s) | |

| 4''-OH | 5.20 (br s) |

Data extracted from supplementary information of Raja, H. A., et al. (2021).[1]

High-Resolution Mass Spectrometry (HRESIMS) Data

HRESIMS provides the accurate mass of the parent ion, which is used to determine the molecular formula. Tandem MS (MS/MS) experiments generate fragmentation patterns that offer valuable insights into the connectivity of the molecule.

Table 2: HRESIMS Fragmentation Data for Thielavin I.

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

| [M+H]⁺ | 495.1999 | 495.1999 | C₂₉H₃₁O₈ |

| Fragment 1 | 329.1287 | 329.1287 | C₁₉H₂₁O₅ |

| Fragment 2 | 167.0708 | 167.0708 | C₁₀H₁₁O₂ |

Fragmentation data is supportive of the structural assignment, indicating the loss of specific aromatic units.[1][2]

Experimental Protocols

The following protocols provide a general framework for the structural elucidation of this compound. Specific parameters may require optimization based on the instrumentation and the purity of the sample.

Sample Preparation

-

Isolation and Purification: this compound is typically isolated from fungal cultures through solvent extraction and chromatographic techniques (e.g., column chromatography, HPLC) to obtain a pure sample.

-

NMR Sample Preparation:

-

Dissolve 1-5 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., pyridine-d₅, chloroform-d, methanol-d₄). The choice of solvent is critical and can affect the chemical shifts of labile protons.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is free of particulate matter.

-

-

Mass Spectrometry Sample Preparation:

-

Prepare a stock solution of purified this compound in a high-purity solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase solvent mixture.

-

NMR Spectroscopy Protocols

The following experiments are recommended for the full structural elucidation of this compound.

1. Standard 1D and 2D NMR Experiments

-

¹H NMR: Provides information on the proton environment, including chemical shifts, multiplicities, and coupling constants.

-

¹³C NMR: Identifies the number and types of carbon atoms in the molecule.

-

COSY (Correlation Spectroscopy): Establishes ¹H-¹H spin-spin coupling networks, identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting spin systems.

2. Advanced NMR Protocols for this compound

Due to the structural complexity of thielavins, advanced NMR experiments are essential.

Protocol 2.1: Long-Range Heteronuclear Single Quantum Multiple Bond Correlation (LR-HSQMBC)

The LR-HSQMBC experiment is particularly useful for hydrogen-deficient molecules like this compound as it can detect correlations over 4, 5, and even 6 bonds, which is beyond the typical range of an HMBC experiment[1]. This is critical for establishing the connectivity between the different aromatic rings through the ester linkages.

-

Pulse Program: Use a standard LR-HSQMBC pulse sequence.

-

Optimization: The experiment should be optimized for a small long-range coupling constant, typically in the range of 2-4 Hz, to detect very long-range correlations.

-

Acquisition Parameters (Example):

-

Spectral Width (¹H): 12 ppm

-

Spectral Width (¹³C): 200 ppm

-

Number of Scans: 64-128 per increment

-

Number of Increments: 256-512

-

Relaxation Delay: 1.5-2.0 s

-

Protocol 2.2: Nuclear Overhauser Effect Spectroscopy (NOESY)

While this compound lacks asymmetric centers, NOESY experiments are valuable for confirming the spatial proximity of substituents on the aromatic rings and for providing additional evidence for the sequence of the rings[1].

-

Pulse Program: Use a standard 2D NOESY pulse sequence.

-

Mixing Time (tm): This is a critical parameter and should be optimized. For molecules in the size range of this compound, a mixing time of 300-800 ms is a good starting point. A series of experiments with varying mixing times can be beneficial.

-

Acquisition Parameters (Example):

-

Spectral Width (¹H): 12 ppm

-

Number of Scans: 16-32 per increment

-

Number of Increments: 256-512

-

Relaxation Delay: 1.5-2.0 s

-

High-Resolution Mass Spectrometry (HRESIMS) Protocol

HRESIMS is used to determine the elemental composition and to study the fragmentation of this compound.

-

Instrumentation: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole-Time-of-Flight) or Orbitrap is recommended.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for thielavins.

-

Mass Range: Scan from m/z 100 to 1000.

-

MS/MS Fragmentation:

-

Select the protonated molecular ion ([M+H]⁺) of this compound as the precursor ion.

-

Use collision-induced dissociation (CID) to fragment the precursor ion.

-

Vary the collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum. This allows for the observation of fragments corresponding to the different structural units of the molecule.

-

Visualizations

The following diagrams illustrate the workflow and key analytical relationships in the structural elucidation of this compound.

References

Application Notes & Protocols for Testing Thielavin A Activity

These application notes provide detailed protocols for conducting in vitro assays to characterize the biological activity of Thielavin A. The protocols are intended for researchers, scientists, and professionals involved in drug development and discovery.

This compound, a fungal metabolite, has been identified as an inhibitor of several key enzymes involved in distinct metabolic pathways. The following sections detail the protocols to assess its inhibitory effects on prostaglandin biosynthesis (Cyclooxygenase activity), α-glucosidase, and Glucose-6-Phosphatase.

Data Summary: In Vitro Inhibitory Activities of this compound

The following table summarizes the quantitative data for this compound's inhibitory activities as reported in the scientific literature.

| Target/Process | Assay System | IC50 (µM) | Ki (µM) | Inhibitory Mechanism |

| Prostaglandin F2α & E2 Biosynthesis[1] | Ram Seminal Vesicle Microsomes | 12 | - | - |

| Arachidonic Acid → Prostaglandin H2 (COX Activity)[2] | - | 10 | - | - |

| Prostaglandin H2 → Prostaglandin E2[2] | - | 40 | - | - |

| Thromboxane A2 Synthesis[1] | Bovine Platelet Microsomes | 150 | - | - |

| α-Glucosidase[2][3] | Saccharomyces cerevisiae | 23.8 | 27.8 | Non-competitive |

| Glucose-6-Phosphatase (G6Pase)[2] | Rat Liver Microsomes | 4.6 | - | - |

Cyclooxygenase (COX) Activity Assay

This assay determines the inhibitory effect of this compound on the biosynthesis of prostaglandins, specifically by monitoring the cyclooxygenase (COX) activity which converts arachidonic acid into prostaglandin H2 (PGH2).[1][2]

Signaling Pathway Diagram

Caption: Inhibition of the Prostaglandin Synthesis Pathway by this compound.

Experimental Protocol

Objective: To quantify the inhibition of COX enzyme activity by this compound using a colorimetric assay. This protocol is adapted from commercially available COX inhibitor screening assay kits.

Materials:

-

This compound (dissolved in DMSO)

-

COX-1 or COX-2 enzyme (ovine or human recombinant)

-

Arachidonic Acid (substrate)

-

Heme

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

96-well microplate

-

Microplate reader (absorbance at 590 nm)

-

Positive Control Inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2)

Procedure:

-

Reagent Preparation: Prepare all reagents as per manufacturer's instructions. Dilute the COX enzyme and Heme in the assay buffer to the desired working concentration. Prepare a stock solution of Arachidonic Acid.

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical final concentration range for testing would be 0.1 µM to 200 µM. Also, prepare dilutions for the positive control.

-

Assay Plate Setup:

-

Add 10 µL of Assay Buffer to the "Blank" wells.

-

Add 10 µL of DMSO to the "100% Initial Activity" wells.

-

Add 10 µL of the diluted positive control to its respective wells.

-

Add 10 µL of each this compound dilution to the sample wells.

-

-

Enzyme Addition: Add 10 µL of the COX enzyme solution to all wells except the "Blank".

-

Incubation: Add 20 µL of the colorimetric substrate (TMPD) solution to all wells. Add 20 µL of Heme to all wells. Mix gently and incubate the plate for 5 minutes at 25°C.

-

Reaction Initiation: Add 20 µL of the Arachidonic Acid substrate solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (mOD/min).

-

Subtract the rate of the Blank from all other wells.

-

Determine the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 (where V_control is the rate of the "100% Initial Activity" well).

-

Plot the % Inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Workflow Diagram

Caption: Workflow for the colorimetric COX inhibition assay.

α-Glucosidase Inhibition Assay

This protocol is designed to measure the inhibitory activity of this compound against α-glucosidase, an enzyme involved in carbohydrate digestion. This compound has been shown to be a non-competitive inhibitor of this enzyme.[2][3]

Experimental Protocol

Objective: To determine the IC50 and inhibition kinetics of this compound against Saccharomyces cerevisiae α-glucosidase.

Materials:

-

This compound (dissolved in DMSO)

-

α-glucosidase from S. cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

Phosphate Buffer (e.g., 50 mM, pH 6.8)

-

Sodium Carbonate (Na₂CO₃) solution (0.1 M) to stop the reaction

-

96-well microplate

-

Microplate reader (absorbance at 405 nm)

-

Positive Control Inhibitor (e.g., Acarbose)

Procedure:

-

Reagent Preparation: Dissolve the α-glucosidase enzyme in phosphate buffer to a working concentration (e.g., 0.1 U/mL). Dissolve the pNPG substrate in phosphate buffer (e.g., 1 mM).

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical final concentration range for testing would be 1 µM to 100 µM.

-

Assay Plate Setup:

-

Add 50 µL of phosphate buffer to all wells.

-

Add 10 µL of this compound dilutions, DMSO (for control), or Acarbose (for positive control) to the appropriate wells.

-

Add 10 µL of the α-glucosidase solution to the wells. Mix gently.

-

-

Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C.

-

Reaction Initiation: Add 20 µL of the pNPG substrate solution to each well to start the reaction.

-

Incubation: Incubate the plate for 20 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding 100 µL of 0.1 M Na₂CO₃ solution to each well.

-

Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

-

Data Analysis:

-

Correct the absorbance values by subtracting the absorbance of a blank (containing all components except the enzyme).

-

Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % Inhibition against the logarithm of this compound concentration and fit the data to determine the IC50 value.

-

For kinetic analysis (to confirm non-competitive inhibition), repeat the assay with varying concentrations of both the substrate (pNPG) and this compound. Generate Lineweaver-Burk plots to determine the inhibition type and the inhibition constant (Ki).

-

Experimental Workflow Diagram

Caption: Workflow for the α-Glucosidase inhibition assay.

Glucose-6-Phosphatase (G6Pase) Inhibition Assay

This assay measures the ability of this compound to inhibit the G6Pase enzyme, which is primarily located in the endoplasmic reticulum of liver cells and plays a key role in glucose homeostasis. The protocol measures the amount of inorganic phosphate (Pi) released from the substrate, glucose-6-phosphate.

Biochemical Pathway Diagram

Caption: Inhibition of the G6Pase-catalyzed reaction by this compound.

Experimental Protocol

Objective: To determine the IC50 of this compound against G6Pase using rat liver microsomes.

Materials:

-

This compound (dissolved in DMSO)

-

Rat liver microsomes (as a source of G6Pase)

-

Glucose-6-Phosphate (G6P) substrate

-

HEPES buffer (e.g., 50 mM, pH 7.2)

-

Malachite Green reagent (for phosphate detection)

-

Phosphate standard solution

-

96-well microplate

-

Microplate reader (absorbance at ~620-650 nm)

Procedure:

-

Microsome Preparation: Prepare rat liver microsomes according to standard laboratory procedures or purchase commercially. Resuspend in HEPES buffer.

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical final concentration range would be 0.1 µM to 50 µM.

-

Assay Plate Setup:

-

Add 20 µL of HEPES buffer to all wells.

-

Add 5 µL of this compound dilutions or DMSO (for control) to the appropriate wells.

-

Add 50 µL of the microsomal suspension to each well.

-

-

Pre-incubation: Pre-incubate the plate for 15 minutes at 37°C.

-

Reaction Initiation: Add 25 µL of G6P substrate solution (e.g., 10 mM stock) to each well to start the reaction.

-

Incubation: Incubate the plate for 20 minutes at 37°C.

-

Reaction Termination & Color Development:

-

Stop the reaction by adding 100 µL of Malachite Green reagent to each well. This reagent will react with the inorganic phosphate (Pi) released.

-

Incubate for an additional 15-20 minutes at room temperature to allow for color development.

-

-

Measurement: Measure the absorbance at 620-650 nm (depending on the specific Malachite Green formulation) using a microplate reader.

-

Data Analysis:

-

Create a standard curve using the phosphate standard solution to determine the concentration of Pi released in each well.

-

Calculate the percentage of inhibition for each this compound concentration based on the amount of Pi produced.

-

Plot the % Inhibition against the logarithm of this compound concentration and fit the data to determine the IC50 value.

-

Experimental Workflow Diagram

Caption: Workflow for the G6Pase inhibition assay.

References

Application Notes and Protocols: Thielavin A Solubility

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thielavin A is a fungal metabolite known for its inhibitory effects on several key enzymes, including cyclooxygenases (COX) and glucose-6-phosphatase[1][2]. As a lipophilic compound, its utility in various biological assays necessitates clear protocols for its dissolution and handling. This document provides detailed information on the solubility of this compound in common organic solvents—DMSO, ethanol, and methanol—along with standardized protocols for its preparation and a general method for determining its thermodynamic solubility.

Solubility Data

This compound exhibits good solubility in several common organic solvents. While specific quantitative solubility data is not widely published, qualitative assessments consistently report its solubility in Dimethyl Sulfoxide (DMSO), ethanol, and methanol[1][2]. It has limited solubility in aqueous solutions[2]. For researchers requiring precise concentrations, it is recommended to perform a solubility determination, for which a general protocol is provided below.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Ethanol | Soluble | [1][2] |

| Methanol | Soluble | [2] |

| N,N-dimethylformamide (DMF) | Soluble | [1] |

| Water | Limited Solubility | [2] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This protocol describes a general procedure for preparing a concentrated stock solution of this compound in DMSO, ethanol, or methanol.

Materials:

-

This compound (solid)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethanol (200 proof, absolute)

-

Methanol, anhydrous

-

Vortex mixer

-

Warming bath or block (optional)

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube or vial.

-

Solvent Addition: Add the appropriate volume of the chosen solvent (DMSO, ethanol, or methanol) to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

-

Dissolution:

-

Cap the vial securely and vortex the solution for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, gentle warming (e.g., 37°C for 5-10 minutes) can be applied. Intermittently vortex the solution during warming.

-

Visually inspect the solution against a light source to ensure no solid particulates remain.

-

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability. Before use, thaw the solution at room temperature and vortex briefly. When preparing aqueous working solutions from a DMSO stock, it is crucial to add the stock solution to the aqueous buffer dropwise while vortexing to prevent precipitation[3].

Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method to determine the equilibrium (thermodynamic) solubility of this compound in a specific solvent[4].

Materials:

-

This compound (solid)

-

Chosen solvent (e.g., DMSO, ethanol, methanol, or a buffer)

-

Shaker or orbital incubator set to a constant temperature (e.g., 25°C)

-

Analytical balance

-

HPLC or UV-Vis Spectrophotometer for concentration analysis

-

Syringe filters (0.22 µm)

-

Glass vials with screw caps

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that a saturated solution is formed and solid material remains after equilibrium.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration:

-

Seal the vial tightly.

-

Place the vial on a shaker in a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered, saturated solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

-

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL or mM.

Visualized Workflows and Pathways

Solubility Assessment Workflow

Caption: Workflow for determining the thermodynamic solubility of this compound.

This compound Mechanism of Action: Prostaglandin Synthesis Pathway

This compound is a known inhibitor of prostaglandin biosynthesis[5]. It specifically targets the cyclooxygenase (COX) enzymes, preventing the conversion of arachidonic acid into the prostaglandin precursor, Prostaglandin H2 (PGH2)[1][5].

Caption: Inhibition of the prostaglandin synthesis pathway by this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. problems diluting DMSO stock solutions - General Lab Techniques [protocol-online.org]

- 4. scispace.com [scispace.com]

- 5. This compound and B, new inhibitors of prostaglandin biosynthesis produced by Thielavia terricola - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Thielavin A in Prostaglandin Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thielavin A, a metabolite isolated from the fungus Thielavia terricola, has been identified as a potent inhibitor of prostaglandin biosynthesis.[1] Prostaglandins are a group of lipid compounds that are involved in a wide range of physiological processes, including inflammation, pain, fever, and blood clotting. The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane, which is then converted into an unstable intermediate, prostaglandin H2 (PGH2), by the enzyme cyclooxygenase (COX). PGH2 is subsequently metabolized by various synthases to produce different prostaglandins, such as prostaglandin E2 (PGE2), prostaglandin F2α (PGF2α), and thromboxane A2 (TXA2).

This compound specifically targets the initial step of this pathway by inhibiting the conversion of arachidonic acid to PGH2, effectively blocking the production of all downstream prostaglandins.[1] This targeted mechanism of action makes this compound a valuable tool for researchers studying the roles of prostaglandins in various biological systems and a potential lead compound for the development of novel anti-inflammatory drugs.

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of this compound on prostaglandin and thromboxane synthesis.

Table 1: Inhibitory Activity of this compound on Prostaglandin Synthesis

| Target Enzyme/Process | Biological System | Substrate | Measured Products | IC50 (µM) | Reference |

| Prostaglandin Synthase | Ram Seminal Vesicle Microsomes | 14C-Arachidonic Acid | Prostaglandin F2α and Prostaglandin E2 | 12 | [1] |

Table 2: Inhibitory Activity of this compound on Thromboxane Synthesis

| Target Enzyme/Process | Biological System | Substrate | Measured Product | IC50 (µM) | Reference |

| Thromboxane A2 Synthase | Bovine Platelet Microsomes | Prostaglandin H2 | Thromboxane A2 | 150 | [1] |

Signaling Pathways

The following diagram illustrates the prostaglandin synthesis pathway and the specific point of inhibition by this compound.

Caption: Prostaglandin synthesis pathway and this compound's inhibition of COX.

Experimental Protocols

Protocol 1: In Vitro Prostaglandin Synthase Activity Assay using Ram Seminal Vesicle Microsomes

This protocol describes a method to determine the inhibitory effect of this compound on the synthesis of prostaglandins from arachidonic acid using a microsomal preparation from ram seminal vesicles.

Materials:

-

Ram seminal vesicles

-

Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1 mM EDTA)

-

[14C]-Arachidonic acid

-

This compound

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing cofactors like glutathione and hydroquinone)

-

Ethyl acetate

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter and fluid

-

Microsome preparation equipment (homogenizer, ultracentrifuge)

Procedure:

-

Preparation of Ram Seminal Vesicle Microsomes:

-

Homogenize fresh or frozen ram seminal vesicles in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris.

-

Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Inhibition Assay:

-

Prepare a reaction mixture containing the reaction buffer, ram seminal vesicle microsomes (a specific amount of protein), and varying concentrations of this compound (or vehicle control).

-

Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.

-

Initiate the reaction by adding [14C]-Arachidonic acid.

-

Incubate the reaction for a defined time (e.g., 10-20 minutes) at 37°C.

-

Stop the reaction by adding a solution to lower the pH (e.g., citric acid).

-

-

Extraction and Analysis:

-

Extract the prostaglandins from the reaction mixture using ethyl acetate.

-

Evaporate the organic solvent and redissolve the residue in a small volume of a suitable solvent.

-

Spot the samples onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the different prostaglandins.

-

Visualize the radioactive spots using autoradiography or a phosphorimager.

-

Scrape the spots corresponding to PGE2 and PGF2α and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Protocol 2: Quantification of Prostaglandin E2 Production in Cell Culture using Enzyme Immunoassay (EIA)

This protocol outlines a method to measure the effect of this compound on PGE2 production in cultured cells stimulated to produce prostaglandins.

Materials:

-

Cultured cells capable of producing PGE2 (e.g., macrophages, endothelial cells)

-

Cell culture medium and supplements

-

Stimulating agent (e.g., lipopolysaccharide (LPS), interleukin-1β (IL-1β))

-

This compound

-

Prostaglandin E2 EIA kit

-

Plate reader

Procedure:

-

Cell Culture and Treatment:

-

Plate the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

-

Pre-treat the cells with varying concentrations of this compound (or vehicle control) for a specified time.

-

Stimulate the cells with a pro-inflammatory agent (e.g., LPS) to induce prostaglandin synthesis.

-

Incubate for a period sufficient to allow for PGE2 production (e.g., 18-24 hours).

-

-

Sample Collection:

-

Collect the cell culture supernatant, which contains the secreted PGE2.

-

Centrifuge the supernatant to remove any cellular debris.

-

-

PGE2 Quantification:

-

Perform the PGE2 EIA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to a microplate pre-coated with an anti-PGE2 antibody.

-